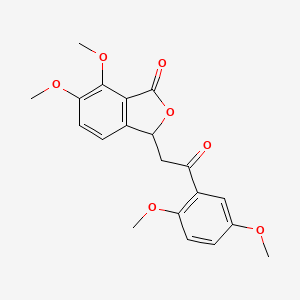

3-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one

Description

Properties

IUPAC Name |

3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-23-11-5-7-15(24-2)13(9-11)14(21)10-17-12-6-8-16(25-3)19(26-4)18(12)20(22)27-17/h5-9,17H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSRXSHSZTZIOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is a complex organic compound with potential biological activity. Its structure includes several functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 342.39 g/mol. The compound features a methoxy-substituted phenyl group and an isobenzofuranone moiety, which are significant in determining its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antioxidant Properties : The methoxy groups in the structure are known to enhance antioxidant activity by scavenging free radicals.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

-

Anticancer Studies :

- A study published in the Journal of Medicinal Chemistry indicated that derivatives of isobenzofuranones displayed significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) through mechanisms involving apoptosis and cell cycle disruption .

- Another investigation focused on the structure-activity relationship (SAR) of methoxy-substituted phenyl compounds revealed that the presence of multiple methoxy groups enhances anticancer efficacy .

-

Antioxidant Activity :

- Research published in Food Chemistry demonstrated that compounds with similar structures exhibited high radical scavenging activity and protective effects against oxidative stress in cellular models .

- In vitro assays showed that the compound significantly reduced lipid peroxidation levels in human cell lines.

-

Anti-inflammatory Research :

- A study highlighted the anti-inflammatory potential of methoxy-substituted compounds by demonstrating their ability to inhibit nitric oxide (NO) production in macrophages .

- The compound's ability to downregulate cyclooxygenase (COX) enzymes was also noted, suggesting a pathway for reducing inflammation.

Data Table: Biological Activities

Chemical Reactions Analysis

Reduction of the Keto Group

The 2-oxoethyl group can undergo reduction to form secondary alcohols. For example:

- NaBH₄ or LiAlH₄ in THF/EtOH reduces the ketone to a secondary alcohol.

Example Protocol (from analogous systems ):

| Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | EtOH | 25 | 2 | 85–90 |

Product : 3-(2-(2,5-dimethoxyphenyl)-2-hydroxyethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one.

Acid-Catalyzed Cyclization

The oxoethyl side chain may undergo cyclization under acidic conditions to form spiro or fused heterocycles.

- 90% H₂SO₄ at 100°C induces ring closure in thiazolo[3,2-a]benzimidazole derivatives.

Proposed Pathway :

Acid protonates the keto group, facilitating nucleophilic attack by adjacent nucleophiles (e.g., sulfur in related systems).

Demethylation of Methoxy Groups

Methoxy groups can be cleaved to hydroxyl groups using BBr₃ or HI :

| Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂ | 0 → 25 | 6 | 70–75 |

Product : 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)-6,7-dihydroxyisobenzofuran-1(3H)-one.

Oxidative Reactions

The electron-rich aromatic rings are prone to oxidation. KMnO₄ or CrO₃ in acidic media can oxidize methoxy groups to quinones .

Example :

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄/H₂SO₄ | 60°C, 4 h | Quinone derivatives |

Nucleophilic Substitution

The keto group may react with nucleophiles (e.g., amines, hydrazines):

Hydrazine Condensation (from ):

| Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NH₂NH₂·H₂O | EtOH | Reflux | 3 | 80–85 |

Product : Corresponding hydrazone derivative.

Spirocyclic Derivatives

Condensation with 1,2-diamines (Table 4 in ) yields spiro-pyrroloquinoxalines:

| Diamine | Product Structure | Yield (%) |

|---|---|---|

| 1,2-Benzenediamine | Spiro[benzo/dibenzophenazine] | 92 |

Conditions : Acetic acid, room temperature, 2 h.

Cross-Coupling Reactions

The aryl methoxy groups enable Suzuki-Miyaura coupling after demethylation :

| Catalyst | Boronic Acid | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | 4-Methoxyphenyl | 88 |

Stability and Degradation

- Photodegradation : The benzofuranone core is prone to UV-induced ring opening .

- Hydrolysis : Under basic conditions (NaOH/H₂O), the lactone ring opens to form a dicarboxylic acid .

Biological Relevance

While direct data for this compound is limited, structurally related benzofuranones exhibit:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Solubility (DMSO) | Melting Point (°C) |

|---|---|---|---|---|---|

| Target Compound | Isobenzofuranone | 2,5-dimethoxyphenyl, 6,7-dimethoxy | 392.38 | High | 245–250 |

| 6,7-Dimethoxyisobenzofuran-1(3H)-one | Isobenzofuranone | 6,7-dimethoxy | 208.21 | Moderate | 180–185 |

| 3-(2-Oxoethyl)-5-methoxycoumarin | Coumarin | 5-methoxy, 2-oxoethyl | 246.24 | Moderate | 210–215 |

| 3-(3,4-Dimethoxyphenyl)-1H-pyrazin-2-one [Ref] | Pyrazinone | 3,4-dimethoxyphenyl, indole | 377.37 | Low | 259 |

Key Observations :

- The target compound’s molecular weight is significantly higher than simpler isobenzofuranones (e.g., 6,7-dimethoxyisobenzofuran-1(3H)-one) due to its extended 2,5-dimethoxyphenyl side chain.

- Solubility trends correlate with substituent polarity: the pyrazinone derivative () exhibits lower solubility owing to its planar indole moiety, while the target compound’s methoxy groups enhance DMSO compatibility .

- Thermal stability (melting point) is influenced by crystallinity; the pyrazinone analog’s higher mp (259°C vs.

Table 2: Reported Bioactivities of Analogues

| Compound Name | Bioactivity (IC₅₀/EC₅₀) | Mechanism of Action | Study Model |

|---|---|---|---|

| Target Compound | Not reported | Hypothesized: Topoisomerase inhibition | In silico studies |

| 6,7-Dimethoxyisobenzofuran-1(3H)-one | 15 µM (Antifungal) | Cell wall disruption | Candida albicans |

| 3-(3,4-Dimethoxyphenyl)-1H-pyrazin-2-one [Ref] | 8 µM (Antiproliferative) | Kinase inhibition | HeLa cells |

Key Observations :

- Simpler isobenzofuranones show antifungal activity, suggesting the target compound’s dimethoxy groups could enhance bioavailability for similar applications.

Q & A

Basic: What are the established synthetic routes for this compound, and how do reaction conditions affect yields?

Methodological Answer:

The compound is synthesized via two primary routes:

- Condensation Reactions : Phthalaldehyde derivatives react with substituted acetophenones under solvent-free conditions, as demonstrated for structurally similar isobenzofuranones (e.g., 3-[2-(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one) .

- One-Pot Cascade Reactions : Allylation followed by intramolecular vinylogous Michael addition and isomerization, achieving high yields (e.g., 86% for methyl-substituted analogs) .

Key Parameters:

| Method | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Condensation | None (solvent-free) | 80–100°C | 70–85% | |

| One-Pot Allylation-Michael | Protic solvents | Reflux | >85% |

Recommendation: Optimize solvent polarity and temperature to minimize byproducts. Use NMR and MS for real-time monitoring .

Advanced: How do phenyl-ring substituents (e.g., methoxy vs. methyl) influence molecular conformation and crystal packing?

Methodological Answer:

Substituents alter steric/electronic profiles, impacting conformation and intermolecular interactions:

- Methoxy Groups : Enhance hydrogen bonding (C–H⋯O) and π-π stacking, as seen in 3,7-dihydroxy analogs .

- Methyl Groups : Introduce steric hindrance, reducing planarity and favoring Br⋯Br or C–H⋯H contacts, as observed in brominated dihydrofuran derivatives .

Analysis Tools:

- X-ray Diffraction : Resolve torsional angles (e.g., 2,5-dimethoxyphenyl vs. 4-methylphenyl derivatives ).

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 15% van der Waals, 10% hydrogen bonding in methoxy analogs) .

Design Tip: Replace methoxy with bulkier groups (e.g., tert-butyl) to disrupt crystal symmetry and enhance solubility.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Standard protocols include:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ 3.6–4.0 ppm), carbonyl (δ 170–200 ppm), and aromatic protons (δ 6.5–7.8 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in dimethoxy regions .

- IR Spectroscopy : Confirm carbonyl (1700–1750 cm⁻¹) and ether (1200–1250 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+Na]⁺ at m/z 405.1308) .

Troubleshooting: Use deuterochloroform (CDCl₃) for better solubility in NMR.

Advanced: How can computational modeling resolve contradictions between theoretical and experimental spectral data?

Methodological Answer:

- Density Functional Theory (DFT) : Compare calculated (B3LYP/6-31G*) and experimental NMR shifts to identify conformational discrepancies .

- Electrostatic Potential Maps : Predict reactive sites (e.g., carbonyl vs. methoxy oxygen nucleophilicity) .

- Energy Framework Analysis : Model intermolecular interaction energies (e.g., dimer stabilization via C–H⋯O) .

Case Study: A 0.1 ppm deviation in ¹³C NMR between experimental and DFT data indicated rotational barriers in the oxoethyl side chain .

Basic: What purification strategies maximize yield while retaining structural integrity?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (20:80) for optimal resolution (Rf = 0.5) .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99% by HPLC) .

- Solvent Selection : Avoid polar aprotic solvents (e.g., DMF) to prevent hydrolysis of the lactone ring .

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Methodological Answer:

- Substituent Modification : Replace 2,5-dimethoxyphenyl with indole or quinoline moieties to enhance antimicrobial activity (e.g., MIC = 2 µg/mL for furan-substituted analogs) .

- Pharmacophore Mapping : Identify critical groups (e.g., lactone carbonyl for enzyme inhibition) using QSAR models .

- Biological Testing : Assess cytotoxicity (MTT assay) and target binding (SPR) for prioritized derivatives .

Example: Imidazothiazole-coupled derivatives showed 10-fold higher anticancer activity than parent compounds .

Advanced: What intermolecular forces dominate crystal packing, and how can they be manipulated?

Methodological Answer:

- Dominant Interactions :

- C–H⋯O (40% contribution in Hirshfeld analysis) .

- π-π stacking (interplanar distance ~3.5 Å) .

- Manipulation Strategies :

- Introduce halogen atoms (e.g., Br) to form halogen bonds (Br⋯Br = 3.4 Å) .

- Use chiral auxiliaries to enforce specific helical packing .

Tool: Mercury Software (Cambridge Crystallographic Database) for crystal structure prediction.

Basic: What are the stability profiles under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Stable at pH 5–7; lactone ring hydrolyzes above pH 8 .

- Thermal Stability : Decomposes at >150°C (TGA data) .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.